(E/Z)-E64FC26

Descripción general

Descripción

E64FC26 es un potente inhibidor de la familia de las isomerasas de disulfuro de proteínas. Este compuesto ha demostrado un potencial significativo en el tratamiento del mieloma múltiple, un tipo de cáncer de sangre. La familia de las isomerasas de disulfuro de proteínas juega un papel crucial en el plegamiento correcto de las proteínas dentro del retículo endoplásmico, y los inhibidores como E64FC26 pueden interrumpir este proceso, lo que lleva a efectos terapéuticos .

Métodos De Preparación

La síntesis de E64FC26 implica un programa de optimización química que condujo a una nueva clase estructural de indeno. Las rutas sintéticas específicas y las condiciones de reacción son propiedad y se detallan en la literatura científica. Los métodos de producción industrial suelen implicar el uso de reactivos de alta pureza y entornos de reacción controlados para garantizar la consistencia y la eficacia del compuesto .

Análisis De Reacciones Químicas

Covalent Binding Mechanism

E64FC26 acts as a covalent inhibitor targeting PDIs by irreversibly binding to active cysteine residues in their catalytic domains. The reaction involves:

-

Oxidation of catechol : The catechol group in E64FC26 undergoes oxidation to form an o-quinone intermediate.

-

Thiol trapping : The o-quinone reacts with cysteine thiols, forming a covalent bond that disrupts PDI activity .

This mechanism prevents PDIs from reoxidizing, leading to accumulation of misfolded proteins and ER stress .

Biological Interactions and Synergy

E64FC26 synergizes with proteasome inhibitors (e.g., bortezomib) by enhancing oxidative and ER stress in cancer cells. Key findings:

PDI Inhibition Profile

| PDI Isoform | IC₅₀ (μM) | Reference |

|---|---|---|

| PDIA1 | 1.9 ± 0.1 | |

| PDIA3 | >50-fold lower activity vs. E61 | |

| PDIA4 | Inhibited | |

| TXNDC5 | Inhibited | |

| PDIA6 | Inhibited |

Cellular Activity

| Cell Line | EC₅₀ (μM) | Synergy with Bortezomib |

|---|---|---|

| MM.1S (MM cell line) | 0.59 | 6–7-fold increase in PI sensitivity |

| AsPC-1 (PDAC) | 6.13 ± 0.08 | N/A |

| BxPC-3 (PDAC) | 0.93 ± 0.33 | N/A |

E/Z Isomerism and Reactivity

The (E/Z)-E64FC26 designation reflects geometric isomerism in the indene double bond. While the exact stereochemical influence on activity is not explicitly detailed in sources, the conjugated indene system enhances stability and potency. The synthesis process likely controls isomer distribution through reaction conditions (e.g., cyclization regiochemistry) .

Key Research Findings

-

Superior potency : E64FC26 outperforms earlier PDI inhibitors (e.g., E61) in PDI inhibition and proteasome inhibitor synergy .

-

Pan-PDI activity : Broad-spectrum inhibition of PDIA1, PDIA3, PDIA4, TXNDC5, and PDIA6 .

-

Therapeutic efficacy : Demonstrated in multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) models, with low toxicity to normal cells .

Aplicaciones Científicas De Investigación

Cancer Therapy

(E/Z)-E64FC26 has been primarily investigated for its potential in treating various cancers, particularly multiple myeloma. Its ability to enhance the efficacy of existing therapies makes it a promising candidate:

- Multiple Myeloma : Studies indicate that this compound significantly sensitizes multiple myeloma cells to proteasome inhibitors, enhancing their cytotoxic effects . In vitro experiments demonstrated an increase in sensitivity ranging from 6 to 7-fold compared to controls.

Cellular Biology

The compound is also utilized in basic research to understand cellular mechanisms:

- Protein Folding Studies : Researchers use this compound to study the role of PDIs in protein folding and the implications of protein misfolding in diseases .

- Cellular Stress Responses : The induction of ER stress and UPR pathways by this compound provides insights into how cells respond to proteotoxic stress, which is relevant not only in cancer but also in neurodegenerative diseases .

Case Study 1: Efficacy Against Pancreatic Ductal Adenocarcinoma

A recent study demonstrated that treatment with this compound led to decreased proliferation of pancreatic ductal adenocarcinoma cells. The treatment resulted in increased ER stress markers such as GRP78 and phosphorylated eIF2α, indicating a robust activation of the UPR . Furthermore, it was observed that this compound induced incomplete autophagy by blocking autolysosome formation.

Case Study 2: Synergistic Use with Bortezomib

In a study focused on multiple myeloma, this compound was shown to enhance the cytotoxicity of bortezomib significantly. The combination therapy resulted in improved outcomes in various genetically diverse myeloma cell lines, highlighting its potential as a therapeutic adjunct .

Data Table: Comparison of E64FC26 with Other PDI Inhibitors

| Compound | Target Isoforms | Potency (IC50) | Synergistic Effect with Proteasome Inhibitors |

|---|---|---|---|

| This compound | PDIA1, PDIA3, PDIA4, TXNDC5, PDIA6 | 1.9 μM | Yes |

| E61 | Limited | 18.3 μM | No |

| Bortezomib | Proteasome | N/A | Yes |

Mecanismo De Acción

E64FC26 ejerce sus efectos inhibiendo la familia de las isomerasas de disulfuro de proteínas. Esta inhibición conduce a la acumulación de proteínas mal plegadas dentro del retículo endoplásmico, desencadenando la respuesta a proteínas mal plegadas y las posteriores vías de estrés celular. Los objetivos moleculares de E64FC26 incluyen PDIA1, PDIA3, PDIA4, TXNDC5 y PDIA6, con diferentes grados de inhibición .

Comparación Con Compuestos Similares

E64FC26 es único en su inhibición de amplio espectro de múltiples isomerasas de disulfuro de proteínas. En comparación con otros inhibidores, E64FC26 ha mostrado una mayor potencia y eficacia en estudios preclínicos. Compuestos similares incluyen:

E61: Otro inhibidor de las isomerasas de disulfuro de proteínas, pero con un rango de objetivos más estrecho.

Bortezomib: Un inhibidor del proteasoma utilizado en combinación con E64FC26 para mejorar los efectos terapéuticos

E64FC26 destaca por su perfil de inhibición exhaustivo y su potencial para la terapia de combinación en el tratamiento del mieloma múltiple refractario.

Actividad Biológica

(E/Z)-E64FC26 is a potent inhibitor of the protein disulfide isomerase (PDI) family, which plays a critical role in the folding and maturation of proteins within the endoplasmic reticulum (ER). This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce cell death in various cancer cell lines through mechanisms such as ER stress and autophagy inhibition.

1. Inhibition of Protein Disulfide Isomerase Activity:

this compound exhibits significant inhibitory effects on multiple PDI isoforms, including PDIA1, PDIA3, PDIA4, TXNDC5, and PDIA6. The compound demonstrates an IC50 of approximately 1.9 μM against PDIA1, which is over 50 times more potent than its predecessor E61 . This pan-inhibition leads to the accumulation of misfolded proteins, triggering ER stress responses and the unfolded protein response (UPR) in cancer cells.

2. Induction of ER Stress:

Research shows that treatment with E64FC26 results in the upregulation of ER stress markers such as Grp78 and activates PERK signaling pathways. This activation halts protein synthesis while promoting apoptosis in cancer cells . Specifically, E64FC26 has been shown to induce significant ER stress in pancreatic ductal adenocarcinoma (PDAC) cell lines, leading to cell death through apoptosis and ferroptosis mechanisms .

3. Autophagic Cell Death:

In addition to apoptosis, E64FC26 has been reported to cause autophagic cell death by blocking autolysosome formation. This was evidenced by increased mCherry-GFP-LC3 fluorescence in treated cells, indicating that E64FC26 inhibits the fusion of autophagosomes with lysosomes .

Efficacy in Cancer Models

Case Studies:

- Multiple Myeloma (MM): In vivo studies demonstrated that E64FC26 improved survival rates in mouse models of MM when combined with bortezomib, enhancing its efficacy without adverse effects. The compound showed a synergistic effect at concentrations as low as 200 nM .

- Pancreatic Ductal Adenocarcinoma: E64FC26 significantly decreased cell viability in PDAC cell lines AsPC-1 and BxPC-3. The IC50 values were determined to be 6.13 μM and 0.93 μM after 24 hours, respectively. Prolonged exposure increased efficacy, particularly in AsPC-1 cells .

Comparative Potency

The following table summarizes the biological activity of E64FC26 compared to other PDI inhibitors:

| Compound | Target Isoform | IC50 (µM) | Effect on Cell Lines |

|---|---|---|---|

| E64FC26 | PDIA1 | 1.9 | Significant cytotoxicity |

| E61 | PDIA1 | 18.3 | Lower efficacy |

| Other PDI Inhibitors | Various | >10 | Variable |

Propiedades

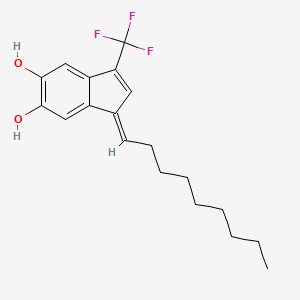

IUPAC Name |

(1E)-1-nonylidene-3-(trifluoromethyl)indene-5,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3O2/c1-2-3-4-5-6-7-8-9-13-10-16(19(20,21)22)15-12-18(24)17(23)11-14(13)15/h9-12,23-24H,2-8H2,1H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYMWLCFHDHVAH-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=C1C=C(C2=CC(=C(C=C21)O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/1\C=C(C2=CC(=C(C=C21)O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.